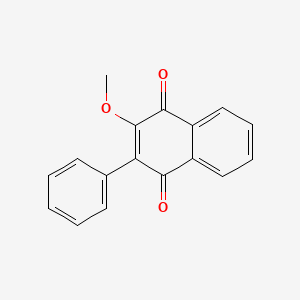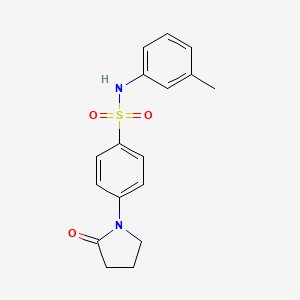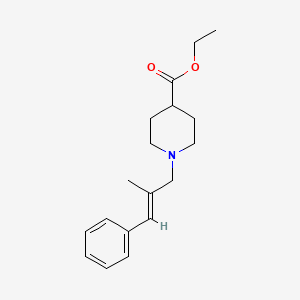![molecular formula C12H18N2O4S2 B5693501 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine, also known as MMPIP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in various neurological and psychiatric disorders.
Wirkmechanismus
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a selective antagonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. mGluR7 has been implicated in various physiological and pathological processes, such as neurotransmitter release, synaptic plasticity, and neuroinflammation. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine binds to the allosteric site of mGluR7 and inhibits its signaling pathway, leading to the modulation of various downstream effectors.
Biochemical and physiological effects:
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuroinflammation. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has also been shown to have antinociceptive effects, indicating its potential as a pain reliever. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage is its potency, which allows for the use of lower concentrations of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in experiments. However, one limitation of using 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. Another direction is to explore its potential as a pain reliever. Further studies are needed to elucidate the precise mechanisms underlying the effects of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine on neurotransmitter release, synaptic plasticity, and neuroinflammation. Additionally, the development of more potent and selective mGluR7 antagonists may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Synthesemethoden
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be synthesized using a multistep synthetic route starting from 4-methylbenzenesulfonyl chloride and 4-methylpiperazine-1-carboxamide. The synthesis involves a series of reactions, including nucleophilic substitution, amidation, and sulfonation, to yield the final product. The purity and yield of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to modulate synaptic transmission and plasticity in the brain, which are critical processes underlying learning and memory. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has also been shown to have antinociceptive effects, indicating its potential as a pain reliever.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-11-3-5-12(6-4-11)20(17,18)14-9-7-13(8-10-14)19(2,15)16/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFBFOJQQYXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)




![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)